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Compound of Interest

Compound Name: 1,4-Dibromo-2,5-dimethylbenzene

Cat. No.: B047692

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
characterization of 1,4-dibromo-2,5-dimethylbenzene. Given the absence of a dedicated, in-
depth computational study on this specific molecule in current literature, this document outlines
a robust theoretical framework based on established methodologies for similar halogenated
benzene derivatives. This guide also compiles available experimental data to serve as a
benchmark for future computational work.

Molecular Properties and Experimental Data

1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is a substituted
aromatic compound with the chemical formula CsHsBr2.[1][2] Its molecular structure and key
physical properties are summarized below.

Physicochemical and Crystallographic Data

The compound is a solid at room temperature with a melting point in the range of 72-74 °C and
a boiling point of 261 °C.[3][4] It is known to exist in at least two polymorphic forms, (la) and
(Ib), which crystallize in the same space group (P2(1)/n) but exhibit different packing
arrangements.[5] Polymorph (la) is characterized by Br---Br interactions, while polymorph (Ib)
features H---Br and Br---1t interactions.[5]
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Property Value

Molecular Formula CsHsBr2

Molecular Weight 263.96 g/mol

IUPAC Name 1,4-dibromo-2,5-dimethylbenzene
CAS Number 1074-24-4

Melting Point 72-74 °C

Boiling Point 261 °C

Crystal System (Polymorphs la & 1b) Monoclinic

Space Group (Polymorphs la & Ib) P2(1)/n

Spectroscopic Data

Experimental spectroscopic data is crucial for the validation of theoretical calculations. The

primary spectroscopic techniques for characterizing 1,4-dibromo-2,5-dimethylbenzene

include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.[1][6]

Spectrum Type

Data Source

1H NMR Available in chemical databases|6]
13C NMR Available in chemical databases
IR Available in chemical databases|1]
Raman Available in chemical databases|[1]
Mass Spec Available in NIST WebBook[2]

Theoretical Calculation Workflow

A typical theoretical investigation of 1,4-dibromo-2,5-dimethylbenzene would follow a

structured workflow, employing quantum chemical methods like Density Functional Theory

(DFT) and Hartree-Fock (HF).
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Caption: Workflow for theoretical calculations on 1,4-Dibromo-2,5-dimethylbenzene.
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Detailed Methodologies

This section outlines the standard computational and experimental protocols relevant to the
study of 1,4-dibromo-2,5-dimethylbenzene.

Computational Protocols

Theoretical calculations would be performed using a quantum chemistry software package like
Gaussian. The methodologies would be based on successful studies of similar molecules.[7][8]

[9]

o Geometry Optimization: The molecular structure of 1,4-dibromo-2,5-dimethylbenzene
would be optimized to find the lowest energy conformation. Density Functional Theory (DFT)
with a functional such as B3LYP is a common and effective method. A suitable basis set, for
instance, 6-311++G(d,p), would be employed to accurately describe the electronic structure.

 Vibrational Analysis: Following geometry optimization, vibrational frequency calculations
would be performed at the same level of theory. The absence of imaginary frequencies
would confirm that the optimized structure corresponds to a true energy minimum. The
calculated frequencies, often scaled to correct for anharmonicity, can be compared with
experimental IR and Raman spectra.

o Electronic Property Analysis:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic
transitions.

o Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize
the charge distribution and predict sites for electrophilic and nucleophilic attack.

e NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method
within the DFT framework is typically used to calculate the *H and 3C NMR chemical shifts.
The calculated shifts would be compared to experimental data, usually referenced to a
standard like Tetramethylsilane (TMS).
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Experimental Protocols

o X-ray Crystallography: Single crystals of the compound would be grown, and X-ray diffraction
data collected on a diffractometer. The resulting data would be used to solve and refine the
crystal structure, providing precise bond lengths, bond angles, and information about
intermolecular interactions.[5]

e Spectroscopy:

o FT-IR Spectroscopy: The solid-phase FT-IR spectrum would be recorded, typically using
the KBr pellet technique.

o FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser
excitation source (e.g., Nd:YAG laser).

o NMR Spectroscopy: *H and 3C NMR spectra would be recorded on an NMR spectrometer
using a suitable deuterated solvent.

Data Correlation and Validation

The cornerstone of a computational study is the correlation of theoretical results with
experimental data. This validation step is crucial for confirming the accuracy of the chosen
computational methodology.
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Caption: Logical relationship for the validation of theoretical data against experimental results.
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Conclusion

While a specific, detailed theoretical study on 1,4-dibromo-2,5-dimethylbenzene is yet to be
published, the framework for such an investigation is well-established. By applying standard
DFT methods, a wealth of information regarding the molecule's geometry, vibrational modes,
and electronic properties can be elucidated. The existing experimental data provides a solid
foundation for the validation of these future computational endeavors, which will undoubtedly
contribute to a deeper understanding of this compound's chemical behavior and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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